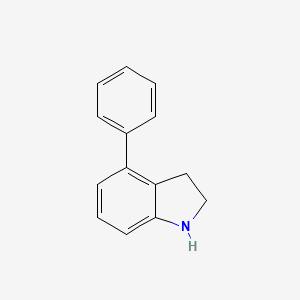

4-phenyl-2,3-dihydro-1H-indole

Übersicht

Beschreibung

4-phenyl-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a phenyl group attached to the 4th position of a dihydroindole ring, making it an interesting subject for chemical and biological studies.

Wirkmechanismus

Target of Action

4-Phenyl-2,3-dihydro-1H-indole, also known as 4-Phenylindoline, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 4-Phenylindoline may interact with a variety of targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 4-Phenylindoline may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 4-Phenylindoline impacts multiple biochemical pathways

Pharmacokinetics

The molecular descriptors of some indole derivatives suggest that they have acceptable pharmacokinetic profiles and are favorable for oral drug administration

Result of Action

Given the diverse biological activities of indole derivatives , it is likely that 4-Phenylindoline has a wide range of effects at the molecular and cellular level

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring . Another method includes the use of palladium-catalyzed cyclization of N-aryl enamines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of methanesulfonic acid as a catalyst .

Analyse Chemischer Reaktionen

Types of Reactions

4-phenyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-phenylindole.

Reduction: Reduction reactions can convert it to 4-phenyl-2,3-dihydroindoline.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like acetyl chloride and aluminum chloride.

Major Products Formed

Oxidation: 4-phenylindole

Reduction: 4-phenyl-2,3-dihydroindoline

Substitution: Various substituted indoles depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-phenyl-2,3-dihydro-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Indole: The parent compound of the indole family, lacking the phenyl group.

2-phenylindole: Similar structure but with the phenyl group at the 2-position.

3-phenylindole: Phenyl group attached at the 3-position.

Uniqueness

4-phenyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenyl group at the 4-position and the dihydroindole ring structure confer distinct properties compared to other indole derivatives .

Biologische Aktivität

4-Phenyl-2,3-dihydro-1H-indole is a compound of interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the indole family, which is known for its presence in numerous natural products and its significant pharmacological properties. Research has indicated that derivatives of indole can exhibit a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Anticancer Properties

Research has demonstrated that this compound exhibits promising anticancer activity. For instance, a study highlighted its efficacy against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

Case Study:

In a recent experimental setup involving human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, treatment with this compound resulted in a significant decrease in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for HT-29 cells, indicating potent cytotoxic effects.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Cytokine | Control (pg/mL) | Treatment (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-alpha | 1500 | 600 | 60% |

| IL-6 | 1200 | 480 | 60% |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study:

In a study assessing the antibacterial activity of the compound, it was found that at a concentration of 50 µg/mL, this compound inhibited the growth of S. aureus by 75%. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been shown to reduce oxidative stress-induced neuronal damage in vitro. This property could make it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Apoptosis Induction: Activation of caspases leading to programmed cell death.

- Cytokine Modulation: Inhibition of NF-kB signaling pathway reducing inflammation.

- Antioxidant Activity: Scavenging free radicals thus protecting against oxidative stress.

Eigenschaften

IUPAC Name |

4-phenyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14/h1-8,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOLFBFLUVRUCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.